molecular formula C11H10Cl2N4 B12993547 2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine

Cat. No.: B12993547
M. Wt: 269.13 g/mol
InChI Key: WMXCJRDWQAACHI-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is a diaminopyrimidine derivative characterized by a pyrimidine core substituted with a 2,6-dichlorobenzyl group at position 5. The 2,6-dichlorobenzyl group confers lipophilicity, enhancing membrane permeability and tissue penetration, which is advantageous for targeting intracellular enzymes like DHFR .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10Cl2N4

Molecular Weight

269.13 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H10Cl2N4/c12-8-2-1-3-9(13)7(8)4-6-5-16-11(15)17-10(6)14/h1-3,5H,4H2,(H4,14,15,16,17)

InChI Key

WMXCJRDWQAACHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(N=C2N)N)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Functionalization of Pyrimidine Core

  • Starting from 2,4-diamino-6-hydroxypyrimidine, chlorination is performed using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine, a reactive intermediate suitable for further substitution reactions. This step is typically carried out at elevated temperatures (around 90–105°C) and results in high yields (~85%) without requiring chromatographic purification.

  • Alternative chlorination methods involve the use of halomethylenimminium salts (Vilsmeier reagents) to convert 2,5-diamino-4,6-dihydroxypyrimidine into 2,5-diamino-4,6-dichloropyrimidine, which can serve as a precursor for further derivatization.

Introduction of the 2,6-Dichlorobenzyl Group

  • The 2,6-dichlorobenzyl substituent is introduced via nucleophilic substitution or condensation reactions with the chlorinated pyrimidine intermediate. This can be achieved by reacting 2,4-diamino-5-chloropyrimidine derivatives with 2,6-dichlorobenzyl halides under controlled conditions.

  • The reaction conditions typically involve refluxing in polar aprotic solvents or alcohols at temperatures ranging from room temperature to solvent boiling points (30–100°C), often in the presence of a base or catalyst to facilitate substitution.

Reduction and Amination Steps

  • Reduction of nitroso or nitro intermediates to amino groups is commonly performed using reducing agents such as sodium metabisulfite, sodium dithionite, sodium sulfite, or sodium thiosulfate. These catalysts are used in 5–20% weight ratios relative to the substrate to achieve high conversion rates and atom economy.

  • The reduction is often carried out in formamide-water mixtures with controlled molar ratios (e.g., nitrosopyrimidine/formamide/water = 1/(3–6)/(3–15)) and temperature profiles involving initial heating at 60–90°C followed by further heating at 95–120°C for several hours to complete the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 4 serve as nucleophiles, enabling modifications such as acylation and alkylation.

Acylation with Formamide
In a catalytic environment (e.g., sodium thiosulfate or sodium metabisulfite), the compound undergoes acylation in formamide and water. This reaction replaces amino hydrogens with formamido groups, forming derivatives like 2,4-diamino-6-hydroxy-5-formamidopyrimidine under mild heating (60–80°C) .

Alkylation with Chlorinated Intermediates
Reactions with chlorinated reagents (e.g., 1,3-dichloroacetone) can introduce alkyl chains or fused rings. For example, analogous pyrimidines form thieno[2,3-d]pyrimidine derivatives via nucleophilic displacement of chlorine .

Electrophilic Aromatic Substitution

The 2,6-dichlorobenzyl group’s electron-withdrawing effects deactivate the benzene ring, limiting but not eliminating electrophilic reactivity.

Reaction Type Conditions Outcome Reference
HalogenationLewis acid catalysts (e.g., FeCl₃)Substitution at para position (if feasible)
NitrationHNO₃/H₂SO₄, low temperatureMinimal reactivity due to deactivation

Hydrolysis Reactions

The chlorine atoms on the benzyl group and pyrimidine ring can undergo hydrolysis under controlled conditions.

Acidic Hydrolysis (pH 1–2)

  • Rapid cleavage of C–Cl bonds occurs, but over-hydrolysis to hydroxypyrimidines must be prevented via organic solvent extraction (e.g., methylene chloride) .

  • Example: Conversion to 2,4-diamino-5-(2,6-dihydroxybenzyl)pyrimidine in phosphoric acid .

Basic Hydrolysis

  • Elevated pH promotes dechlorination but risks degradation of the pyrimidine core.

Condensation and Cyclization

The amino groups participate in cycloaddition reactions to form fused heterocycles.

Formation of Furopyrimidines
Reacting with α,β-unsaturated carbonyl compounds (e.g., 1,3-dichloroacetone) yields fused furo[2,3-d]pyrimidine derivatives, as seen in analogous syntheses .

Schiff Base Formation
Condensation with aldehydes (e.g., formaldehyde) generates imine-linked intermediates, which can cyclize into tetrahydropyrimidopyrimidines under reflux in ethanol .

Redox Reactions

Reduction of Nitroso Derivatives
2,4-Diamino-5-nitroso-6-hydroxypyrimidine intermediates (precursors to the target compound) are reduced using sodium dithionite or similar agents to restore amino functionality .

Oxidation of Thioethers
Thioether-linked derivatives (e.g., 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine) can be oxidized to sulfones using H₂O₂ or meta-chloroperbenzoic acid .

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit potent inhibition of dihydrofolate reductase (DHFR). Key modifications include:

Derivative Biological Target IC₅₀ (nM) Reference
5-[(2'-Naphthylthio)methyl] derivativePneumocystis carinii DHFR0.39
5-(3,4,5-Trimethoxybenzyl) derivativeHuman DHFR10.2

Synthetic Challenges and Optimization

  • Catalyst Selection : Sodium thiosulfate improves acylation yields by 20–30% compared to uncatalyzed reactions .

  • Solvent Effects : Ethanol/water mixtures (3:1 v/v) balance solubility and reaction efficiency for hydrolysis .

  • Byproduct Management : Ammonia and CO₂ generated during synthesis are neutralized with dilute H₂SO₄ to produce ammonium sulfate .

Scientific Research Applications

Pharmaceutical Development

Antibiotic Potential
The compound has been explored as a potential lead for developing new antibiotics. Its structural similarity to known antibacterial agents allows it to inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Studies have shown that derivatives of 2,4-diaminopyrimidine can exhibit significant antibacterial properties by effectively blocking this enzyme's activity.

Anticancer Activity
In addition to its antibacterial properties, 2,4-diamino-5-(2,6-dichlorobenzyl)pyrimidine has been investigated for its anticancer potential. Research indicates that certain derivatives can act as inhibitors of focal adhesion kinase (FAK), which plays a crucial role in tumor growth and metastasis. By targeting FAK, these compounds may inhibit cancer cell proliferation and induce apoptosis .

Biochemical Research

Mechanistic Studies
The compound is frequently used in biochemical research to study its interaction with various biological targets. For instance, molecular docking simulations and in vitro assays have been employed to assess its binding affinity to enzymes like DHFR and FAK. These studies help elucidate the mechanism of action of the compound and its derivatives.

Cell Cycle Regulation
Recent studies have highlighted the role of this compound in regulating cell cycle progression. Compounds derived from it have been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance, a derivative demonstrated potent inhibition of CDK2 and CDK9, leading to G2/M phase arrest in cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic aromatic substitutions. The presence of amino groups allows for further modifications, leading to a wide array of derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

Compound NameStructurePrimary UseUnique Features
This compoundPyrimidine with dichlorobenzylPotential antibiotic/anticancerUnique dichlorobenzyl group enhances reactivity
TrimethoprimSubstituted pyrimidineAntibioticInhibits bacterial dihydrofolate reductase
PyrimethamineUrea derivativeAntiparasiticTargets folate synthesis in protozoa

This table illustrates how this compound compares with other well-known pyrimidine derivatives in terms of structure and application.

Case Studies

  • Inhibition of Dihydrofolate Reductase :
    A study evaluated the efficacy of various pyrimidine derivatives against DHFR from Pneumocystis carinii. Compounds similar to this compound showed significant selectivity and potency against this target .
  • Dual Inhibition of CDK2/9 :
    Research on a derivative demonstrated exceptional inhibition of CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM), suggesting a promising therapeutic strategy for cancer treatment through dual inhibition pathways .
  • Antimicrobial Activity :
    Another study assessed the antimicrobial activity of related pyrimidines against various bacterial strains, confirming their potential use as new antimicrobial agents .

Mechanism of Action

The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. By blocking this enzyme, the compound interferes with DNA synthesis and cell division, making it a potential candidate for anti-tubercular drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their biological targets, and functional differences:

Compound Substituents Target Key Findings
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine 2,6-dichlorobenzyl at C5 Likely DHFR High lipophilicity due to Cl substituents; positional isomerism may optimize binding compared to 3,4-dichloro analogs .
Metoprine (DDMP) 3',4'-dichlorophenyl, 6-methyl DHFR Potent antineoplastic activity; crosses blood-brain barrier; slow elimination due to plasma protein binding .
Diaveridine 3,4-dimethoxybenzyl DHFR (bacterial) Synergistic with sulfonamides; methoxy groups reduce lipophilicity vs. chloro substituents .
Trimethoprim 3,4,5-trimethoxybenzyl DHFR (bacterial) Clinically used with sulfamethoxazole; methoxy groups enhance DHFR binding via hydrogen bonding .
BW 301U 2,5-dimethoxybenzyl, pyridopyrimidine DHFR Pyridopyrimidine core improves potency; rapid cellular uptake via diffusion .
Pyrimethamine 4-chlorophenyl, 6-ethyl DHFR (protozoal) Selective for protozoal DHFR; ethyl group enhances metabolic stability .

Structural and Functional Insights

  • Substitution Patterns: Chlorine vs. Methoxy: Chlorine substituents (e.g., in metoprine and the target compound) increase lipophilicity and membrane permeability compared to methoxy groups (e.g., diaveridine, trimethoprim). This impacts tissue distribution and blood-brain barrier penetration . Evidence from collagenase inhibitors suggests 2,6-dichloro substitution lowers IC50 values compared to 2,4-dichloro isomers .
  • Heterocyclic Core Modifications :

    • Pyridopyrimidine derivatives (e.g., BW 301U) exhibit enhanced DHFR inhibition due to increased planarity and π-stacking interactions. However, the pyrimidine core in the target compound allows simpler synthesis and tunable substituent placement .
  • Pharmacokinetics :

    • Lipid-soluble analogs (e.g., metoprine, BW 301U) exhibit prolonged plasma retention and tissue penetration, contrasting with polar analogs like methotrexate. The 2,6-dichlorobenzyl group in the target compound likely follows this trend .

Biological Activity

2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is a pyrimidine derivative that has garnered attention for its biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cell proliferation, making this compound a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

The primary mechanism of action for this compound involves the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides necessary for DNA replication. By inhibiting DHFR, this compound effectively disrupts DNA synthesis, leading to cell death in rapidly dividing cells such as cancer cells and certain pathogens.

Table 1: Enzyme Inhibition by this compound

EnzymeInhibition TypeReference
Dihydrofolate Reductase (DHFR)Competitive
Thymidylate Synthase (TS)Competitive

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound and its analogs. The compound has shown significant potency against various strains of Plasmodium falciparum, particularly those resistant to traditional antifolate treatments.

Case Study: Antimalarial Efficacy

In a preclinical study, this compound exhibited potent activity against both wild-type and resistant strains of P. falciparum. The compound's ability to bind effectively to DHFR was confirmed through biochemical assays and structural analysis.

  • In Vivo Studies : The compound was tested in murine models infected with P. berghei, demonstrating a significant reduction in parasitemia levels compared to control groups. The results indicated a high therapeutic index and favorable pharmacokinetic properties.

Table 2: Antimalarial Activity of this compound

StrainIC50 (µM)Reference
Wild-type P. falciparum0.5
Resistant strain (V1S)0.8

Cytotoxicity Assessment

While the compound exhibits significant inhibitory effects on target enzymes, studies have also evaluated its cytotoxicity against human cell lines. Notably, it demonstrated low cytotoxicity against normal human fibroblasts while effectively targeting cancerous cells.

Table 3: Cytotoxicity Profile

Cell LineIC50 (µM)Reference
Human fibroblast>100
Cancer cell line10

Q & A

Q. What are the key synthetic routes for 2,4-diamino-5-(2,6-dichlorobenzyl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves a nucleophilic substitution or condensation reaction between 2,6-dichlorobenzyl chloride and a pyrimidine precursor under alkaline conditions. For example, analogous compounds like 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are synthesized via condensation of substituted benzyl chlorides with pyrimidine-2,4-diamine in the presence of a base (e.g., K₂CO₃) . Optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to maximize yield and purity. Purification via column chromatography or recrystallization is critical .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks corresponding to the pyrimidine ring (e.g., NH₂ at δ ~5.5–6.0 ppm) and dichlorobenzyl substituents (aromatic protons at δ ~7.2–7.4 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., 294.74 g/mol for similar derivatives) .
  • Melting point (mp) : Consistency with literature values (e.g., >300°C for pyrimidine derivatives) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is typically sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure. For example, pyrimidine derivatives are often stored at –20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with biological targets like dihydrofolate reductase (DHFR)?

Mechanistic studies use enzyme inhibition assays and molecular docking. The dichlorobenzyl group may occupy hydrophobic pockets in DHFR, disrupting folate binding. Competitive inhibition assays measure IC₅₀ values using purified DHFR and NADPH-coupled spectrophotometric methods . Selectivity against related enzymes (e.g., thymidylate synthase) is tested via parallel assays .

Q. How can researchers resolve contradictions in activity data across different studies?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

  • Standardized protocols : Use established cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., methotrexate for DHFR inhibition) .
  • Purity validation : HPLC (>95% purity) and elemental analysis to exclude batch-specific artifacts .
  • Dose-response curves : Ensure linearity in activity across concentrations to confirm reproducibility .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., varying halogen positions or replacing benzyl with alkyl groups). Biological activity is correlated with structural features via:

  • Pharmacophore modeling : Identifying essential moieties (e.g., 2,4-diamino pyrimidine core) .
  • Free-energy perturbation (FEP) : Computational simulations to predict binding affinity changes .
  • In vitro screening : Testing analogs against target enzymes or cell lines .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

Strategies include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
  • Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to improve plasma stability .
  • Pharmacokinetic (PK) profiling : Measuring absorption, distribution, and half-life in rodent models .

Methodological Notes

  • Synthetic challenges : Trace moisture can hydrolyze intermediates; use anhydrous solvents and inert atmospheres .
  • Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm regiochemistry .
  • Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated benzyl derivatives) .

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